molecular formula C16H12N3OPS2 B2582066 2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole CAS No. 262603-96-3

2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole

Cat. No.: B2582066
CAS No.: 262603-96-3
M. Wt: 357.39
InChI Key: YXBYBXICJONGGY-UHFFFAOYSA-N
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Description

2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole is a complex organic compound that features both thiazole and benzothiazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring through the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides . The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The final step involves the coupling of the thiazole and benzothiazole rings through a phosphoroso linkage, often using phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times . The use of catalysts and optimized reaction conditions are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole apart is its dual thiazole and benzothiazole rings, coupled with a phosphoroso linkage. This unique structure allows it to participate in a broader range of chemical reactions and enhances its potential biological activities compared to compounds with only one of these rings .

Properties

IUPAC Name

N-[1,3-benzothiazol-2-yl(phenyl)phosphoryl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N3OPS2/c20-21(12-6-2-1-3-7-12,19-15-17-10-11-22-15)16-18-13-8-4-5-9-14(13)23-16/h1-11H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBYBXICJONGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=NC3=CC=CC=C3S2)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N3OPS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332229
Record name N-[1,3-benzothiazol-2-yl(phenyl)phosphoryl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID3715577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

262603-96-3
Record name N-[1,3-benzothiazol-2-yl(phenyl)phosphoryl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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